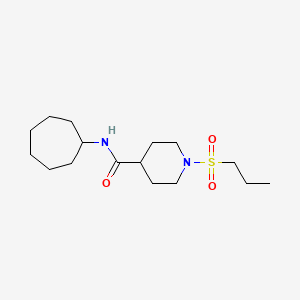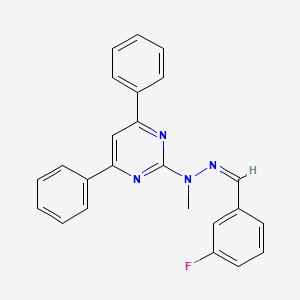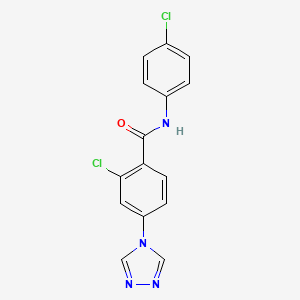![molecular formula C21H27N3O4S B5299135 N-cyclohexyl-2-(4-{[(3-pyridinylmethyl)amino]sulfonyl}phenoxy)propanamide](/img/structure/B5299135.png)
N-cyclohexyl-2-(4-{[(3-pyridinylmethyl)amino]sulfonyl}phenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-(4-{[(3-pyridinylmethyl)amino]sulfonyl}phenoxy)propanamide, commonly referred to as compound X, is a chemical compound with potential applications in scientific research.
Wirkmechanismus
Compound X exerts its effects through the inhibition of various enzymes and receptors, including the proteasome, tyrosine kinase, and histone deacetylase. By inhibiting these targets, compound X can modulate various cellular processes, including cell cycle progression, apoptosis, and gene expression.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the prevention of atherosclerosis, and the protection of neurons. These effects are mediated through the modulation of various cellular processes, including cell cycle progression, apoptosis, and gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
Compound X has several advantages for lab experiments, including its high purity and yield, as well as its specificity for various targets. However, compound X also has some limitations, including its potential toxicity and the need for further optimization of the synthesis method.
Zukünftige Richtungen
There are several future directions for the study of compound X, including the optimization of the synthesis method, the identification of new targets for compound X, and the development of more potent analogs. Additionally, the potential applications of compound X in various fields, including cancer research, cardiovascular disease, and neurological disorders, warrant further investigation.
Conclusion:
In conclusion, compound X is a promising chemical compound with potential applications in scientific research. Its synthesis method has been optimized to yield high purity and high yield, and it has been extensively studied for its potential applications in various fields. Further research is needed to fully understand the mechanism of action of compound X and to optimize its potential applications.
Synthesemethoden
The synthesis of compound X involves the reaction between N-cyclohexyl-2-(4-hydroxyphenoxy)propanamide and 3-pyridinemethanamine, followed by the addition of sulfonic acid. The resulting compound is then purified through recrystallization. The synthesis method has been optimized to yield high purity and high yield of compound X.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied in scientific research for its potential applications in various fields, including cancer research, cardiovascular disease, and neurological disorders. In cancer research, compound X has shown promising results in inhibiting the growth and proliferation of cancer cells. In cardiovascular disease, compound X has been shown to have anti-inflammatory and anti-platelet effects, which can potentially prevent the development of atherosclerosis. In neurological disorders, compound X has been shown to have neuroprotective effects and can potentially be used in the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-[4-(pyridin-3-ylmethylsulfamoyl)phenoxy]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-16(21(25)24-18-7-3-2-4-8-18)28-19-9-11-20(12-10-19)29(26,27)23-15-17-6-5-13-22-14-17/h5-6,9-14,16,18,23H,2-4,7-8,15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQINSZXXGHPMAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCC1)OC2=CC=C(C=C2)S(=O)(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(4-{[(3-pyridinylmethyl)amino]sulfonyl}phenoxy)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2-fluorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone](/img/structure/B5299058.png)
![7-(1H-indol-7-ylcarbonyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5299063.png)
![4-chloro-1-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5299069.png)
![4-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}-N-2-quinoxalinylbenzenesulfonamide](/img/structure/B5299071.png)
![3-[4-(benzyloxy)-2-bromo-5-methoxyphenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5299078.png)
![ethyl 2-{[5-(4-bromophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5299084.png)
![1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5299091.png)

![5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-2-isopropylpyrimidin-4(3H)-one](/img/structure/B5299106.png)
![1-{2-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-2-oxoethyl}-1H-indole-3-carboxamide](/img/structure/B5299111.png)
![3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5299117.png)

![2-{2-methoxy-4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}-N-(1-phenylethyl)acetamide](/img/structure/B5299149.png)